5-Methoxytryptophol

melatonin receptor receptor binding pharmacology

5-Methoxytryptophol (5-MTX, 5-ML, or 5-MTOH; CAS 712-09-4) is a naturally occurring methoxyindole compound synthesized by the pineal gland and retina, functioning as a melatonin metabolite with a distinct diurnal rhythm opposite to that of melatonin. Unlike melatonin (5-methoxy-N-acetyltryptamine), 5-MTX lacks the N-acetyl group on the ethylamine side chain, instead possessing an ethanol moiety, a structural difference that fundamentally alters its receptor pharmacology, tissue-specific antioxidant profile, and bone cell regulation capabilities relative to its parent compound.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 712-09-4
Cat. No. B162933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxytryptophol
CAS712-09-4
Synonyms5-methoxytryptophol
methoxytryptophol
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCO
InChIInChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3
InChIKeyQLWKTGDEPLRFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Methoxytryptophol (CAS 712-09-4): A Structurally Distinct Melatonin Metabolite with Differentiated Pharmacological Profile and Analytical Utility


5-Methoxytryptophol (5-MTX, 5-ML, or 5-MTOH; CAS 712-09-4) is a naturally occurring methoxyindole compound synthesized by the pineal gland and retina, functioning as a melatonin metabolite with a distinct diurnal rhythm opposite to that of melatonin [1][2]. Unlike melatonin (5-methoxy-N-acetyltryptamine), 5-MTX lacks the N-acetyl group on the ethylamine side chain, instead possessing an ethanol moiety, a structural difference that fundamentally alters its receptor pharmacology, tissue-specific antioxidant profile, and bone cell regulation capabilities relative to its parent compound [3].

5-Methoxytryptophol (712-09-4) Cannot Be Substituted by Melatonin or 5-Methoxytryptamine for Key Research Applications


Generic substitution between 5-MTX and its structural analogs (melatonin, 5-methoxytryptamine) is scientifically invalid due to pronounced divergence in receptor binding affinity (~5 orders of magnitude difference in melatonin receptor IC50), opposing tissue-level effects on osteoclastogenesis, and distinct hypotensive potency profiles [1][2][3]. These quantitative pharmacological differences render each compound a unique research tool, not an interchangeable reagent. The sections below provide direct head-to-head comparative data that substantiate why procurement decisions must be compound-specific.

5-Methoxytryptophol (712-09-4) Differentiation: Head-to-Head Quantitative Evidence vs. Melatonin and 5-Methoxytryptamine


Receptor Pharmacology Differentiation: 5-Methoxytryptophol Exhibits >100,000-fold Lower Melatonin Receptor Affinity vs. Melatonin

In a direct head-to-head comparison using the rabbit retinal melatonin receptor assay measuring inhibition of Ca-dependent [3H]dopamine release, 5-Methoxytryptophol displayed an IC50 of 4 μM, which is 100,000-fold higher (weaker) than melatonin's IC50 of 40 pM [1]. The complete potency rank order was: melatonin (40 pM) = 6-chloromelatonin (40 pM) > 6-hydroxymelatonin (1.6 nM) ≥ 6-methoxymelatonin (2 nM) > 5-methoxytryptamine (63 nM) > 5-methoxy-N,N-dimethyltryptamine (200 nM) >> 5-methoxytryptophol (4 μM).

melatonin receptor receptor binding pharmacology IC50

Bone Metabolism Differentiation: 5-Methoxytryptophol Promotes Osteoblast Differentiation While Melatonin Does Not Inhibit Osteoclastogenesis

In a direct comparative study using MC3T3-E1 preosteoblastic cells and RAW264.7 preosteoclastic cells, 5-MTX (5-Methoxytryptophol) demonstrated distinct bone cell regulation compared to melatonin (MEL) [1]. After 14 days of culture, 5-MTX decreased Rankl mRNA levels to a greater extent than MEL and induced higher osteocalcin secretion and mineralization capacity. Critically, in RAW264.7 cells, 5-MTX decreased the number of osteoclasts formed and their activity, whereas MEL did not significantly affect the number of multinucleated TRAP-positive cells formed and showed lower activity.

bone remodeling osteoblast osteoclast osteoporosis

Hypotensive Activity Differentiation: 5-Methoxytryptophol Is Equipotent to Melatonin but >75,000-fold Less Potent than 5-Methoxytryptamine

In a direct comparative in vivo study in rats, intravenous injection of 5-Methoxytryptophol and melatonin were approximately equipotent, with a dose of 150 μmol/kg producing a reduction of approximately 40 mmHg in mean arterial pressure [1]. In stark contrast, 5-methoxytryptamine exerted a much more potent hypotensive action, with an abrupt decrement of 30 mmHg occurring at a dose of only 2 nmol/kg. The other pineal indoles tested (5-methoxyindoleacetic acid, 5-hydroxyindoleacetic acid, 6-methoxy-2-benzoxazolinone) showed no effect up to 80 μmol/kg.

cardiovascular hypotensive blood pressure in vivo

Antioxidant Activity Differentiation: 5-Methoxytryptophol Exhibits Higher Antioxidative Activity than Melatonin in Lipid Peroxidation Assays

In a comparative study of pineal indoles, 5-Methoxytryptophol potently inhibited lipid peroxidation in rat brain, liver, and kidney homogenates, as well as hemolysis of rat erythrocytes [1]. The study explicitly notes that 'serotonin, 5-hydroxytryptophol and 5-methoxytryptophol also had high antioxidative activity. By comparison melatonin had a lower antioxidant potency.' 5-Methoxytryptamine exhibited the most potent antioxidant action among all compounds tested and was devoid of pro-oxidant effect.

antioxidant lipid peroxidation free radical oxidative stress

Anti-Inflammatory Differentiation: 5-Methoxytryptophol (5 mg/kg) and Melatonin (10 mg/kg) Produce Comparable Cytokine Suppression in Acute Pulpitis Model

In a rat model of LPS-induced acute pulpitis, both 5-Methoxytryptophol (5-MTX, 5 mg/kg i.p.) and melatonin (10 mg/kg i.p.) significantly reduced serum and pulp tissue levels of TNF-α, IL-1β, MMP-1, and MMP-2 compared to the untreated acute pulpitis group (p < 0.05-0.001) [1]. Notably, 5-MTX achieved comparable anti-inflammatory efficacy at half the dose of melatonin (5 mg/kg vs. 10 mg/kg), suggesting potentially superior in vivo potency on a mg/kg basis for this indication.

anti-inflammatory cytokine pulpitis TNF-α IL-1β

Immunomodulatory Differentiation: 5-Methoxytryptophol Induces a Broader Cytokine Gene Expression Profile than Melatonin in Murine Splenocytes

In a comparative study of pineal indoles (5 mg/kg i.p. daily for 10 days in C57 mice), 5-Methoxytryptophol elevated the gene expression of a distinct and broader panel of cytokines compared to melatonin and 5-methoxytryptamine [1]. Specifically, 5-MTX uniquely upregulated inducible nitric oxide synthase (iNOS) in splenocytes, a gene not reported as induced by melatonin or 5-methoxytryptamine in this study. In peritoneal exudate cells (PEC), 5-MTX elevated TNF-α, IL-1β, TGF-β, and M-CSF, whereas melatonin upregulated TGF-β, M-CSF, TNF-α, and SCF.

immunomodulation cytokine gene expression iNOS

5-Methoxytryptophol (712-09-4): Validated Research and Analytical Application Scenarios Based on Quantitative Differentiation Evidence


Bone Metabolism Research Requiring Dual Osteoblast Promotion and Osteoclast Inhibition

5-MTX is uniquely suited for bone remodeling studies where melatonin fails to demonstrate anti-osteoclastogenic activity. Based on direct comparative in vitro evidence, 5-MTX simultaneously inhibits osteoclastogenesis (decreased TRAP-positive multinucleated cells) while promoting osteoblast differentiation (increased osteocalcin secretion and mineralization) [1]. Melatonin does not significantly affect osteoclast number and shows lower osteogenic activity in the same assay system, making 5-MTX the preferred compound for investigating dual-action bone anabolic/anti-resorptive mechanisms.

Analytical Reference Standard for LC-MS/MS Quantification of Melatonin and Its Metabolites

5-MTX serves as a validated internal standard for the quantification of melatonin and AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) in biological matrices such as cerebrospinal fluid (CSF) using LC-MS/MS [2]. Its structural similarity to melatonin combined with its distinct chromatographic retention and mass spectral properties make it suitable for isotopic dilution or internal standardization protocols. The compound is also certified as an analytical reference standard for GC-MS and HPLC quantification of 5-methoxyindoles in biological samples .

Anti-Inflammatory Studies in Oral/Dental Disease Models

In acute pulpitis and oral inflammation models, 5-MTX (5 mg/kg i.p.) demonstrates anti-inflammatory efficacy comparable to melatonin (10 mg/kg i.p.), significantly reducing TNF-α, IL-1β, MMP-1, and MMP-2 in serum and pulp tissue [3]. The dose-sparing observation (50% of melatonin's dose for equivalent effect) positions 5-MTX as a compelling comparator or standalone agent for investigating pineal indole-mediated inflammation resolution in dental, periodontal, and temporomandibular joint disorders [4].

Circadian Biology Research Requiring a Daytime-Peaking Pineal Indole Marker

Unlike melatonin, which peaks at night (4.2-fold higher night:day ratio in human pineal during long photoperiods), 5-MTX exhibits an opposite diurnal rhythm with high daytime concentrations and low nighttime levels [5][6]. This anti-phasic relationship makes 5-MTX an essential tool for dissecting differential regulation of pineal methoxyindole synthesis pathways (SNAT-dependent vs. serotonin availability-driven mechanisms) and for studying circadian disruption where melatonin and 5-MTX rhythms may be differentially affected [7].

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